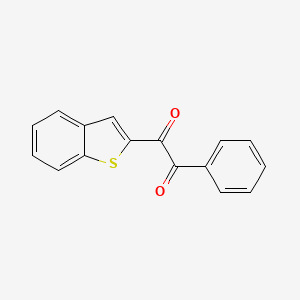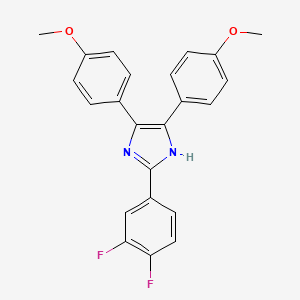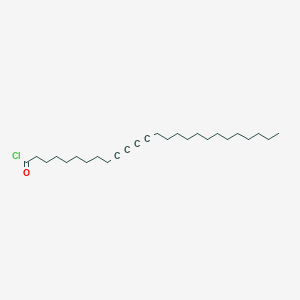
Hexacosa-10,12-diynoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacosa-10,12-diynoyl chloride is an organic compound with the molecular formula C26H43ClO It is a derivative of hexacosadiynoic acid, characterized by the presence of a diynoic group (two triple bonds) at the 10th and 12th positions of the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Hexacosa-10,12-diynoyl chloride can be synthesized through the chlorination of hexacosa-10,12-diynoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the hexacosa-10,12-diynoic acid is dissolved in an appropriate solvent, such as dichloromethane, and then treated with thionyl chloride. The reaction mixture is heated to facilitate the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors equipped with reflux condensers and temperature control systems.
化学反応の分析
Types of Reactions
Hexacosa-10,12-diynoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively.
Polymerization Reactions: The diynoic groups can undergo polymerization to form polydiacetylene structures, which are of interest in materials science.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Polydiacetylenes: Formed through polymerization of the diynoic groups.
科学的研究の応用
Hexacosa-10,12-diynoyl chloride has several scientific research applications:
Materials Science: Used in the synthesis of polydiacetylene-based materials, which have applications in sensors, coatings, and nanotechnology.
Biochemistry: Employed in the study of lipid microstructures and their stabilization.
Analytical Chemistry: Utilized in the colorimetric detection of hydrophobic flavonoids.
作用機序
The mechanism of action of hexacosa-10,12-diynoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The diynoic groups allow for polymerization, leading to the formation of polydiacetylene structures. These structures exhibit unique optical and electronic properties, making them useful in various applications .
類似化合物との比較
Hexacosa-10,12-diynoyl chloride can be compared with other similar compounds such as:
Hexacosa-10,12-diynoic acid: The parent compound, which lacks the acyl chloride group.
Pentacosa-10,12-diynoyl chloride: A similar compound with one less carbon atom in the chain.
Hexacosane: A saturated hydrocarbon with the same carbon chain length but without the diynoic groups
This compound is unique due to the presence of both the acyl chloride and diynoic groups, which confer distinct reactivity and potential for polymerization.
特性
CAS番号 |
75495-25-9 |
|---|---|
分子式 |
C26H43ClO |
分子量 |
407.1 g/mol |
IUPAC名 |
hexacosa-10,12-diynoyl chloride |
InChI |
InChI=1S/C26H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3 |
InChIキー |
XZJCMUPVCFGAEK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
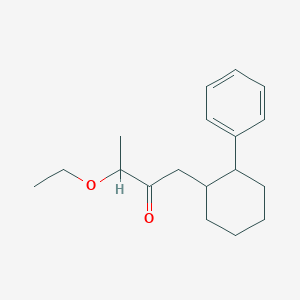
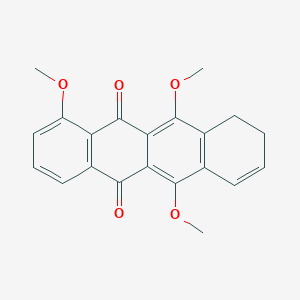
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
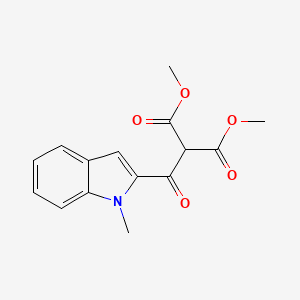
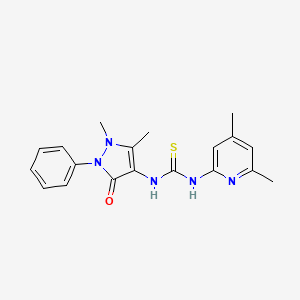

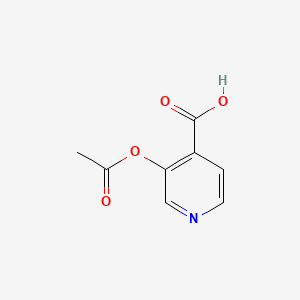
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)

